6-Chloro-3-methylpicolinonitrile
CAS No.: 1201924-31-3
Cat. No.: VC0176588
Molecular Formula: C7H5ClN2
Molecular Weight: 152.581
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1201924-31-3 |
---|---|
Molecular Formula | C7H5ClN2 |
Molecular Weight | 152.581 |
IUPAC Name | 6-chloro-3-methylpyridine-2-carbonitrile |
Standard InChI | InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 |
Standard InChI Key | GRLXSZKHRDKVTE-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(C=C1)Cl)C#N |
Introduction
Physical and Chemical Properties
6-Chloro-3-methylpicolinonitrile presents as a white powdery solid under standard conditions . Its physical and chemical properties are largely determined by its molecular structure, which features the distinctive picolinonitrile scaffold with specific substitution patterns.
Basic Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₅ClN₂ | |
Appearance | White powder | |
Standard Purity | ≥97% | |
Storage Conditions | Room temperature | |
Impurity Limit | ≤0.02 |
Chemical Reactivity
The chemical reactivity of 6-Chloro-3-methylpicolinonitrile is influenced by several structural features:
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution reactions, making this compound a versatile intermediate for the synthesis of more complex molecules. This reactivity pattern is similar to what is observed in related compounds such as 3-Chloro-6-methylpicolinonitrile and 6-Chloro-4-methylpicolinonitrile.
The nitrile group (C≡N) provides opportunities for various transformations including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. This functional group versatility makes picolinonitriles important building blocks in pharmaceutical synthesis.
While specific chemical reactivity data for 6-Chloro-3-methylpicolinonitrile is limited in the current literature, inference from structurally similar compounds suggests it would exhibit typical reactivity patterns of substituted picolinonitriles.
Synthesis Methods
Based on synthetic approaches used for similar picolinonitrile derivatives, several potential routes for the synthesis of 6-Chloro-3-methylpicolinonitrile can be identified.
Synthetic Challenges
The synthesis of picolinonitriles with specific substitution patterns often presents challenges related to:
-
Regioselectivity: Ensuring that substituents are introduced at the desired positions on the pyridine ring.
-
Compatibility of Functional Groups: Managing potential reactivity conflicts between the nitrile group and other functional groups during synthetic transformations.
-
Purification: Achieving the high purity levels (≥97%) required for pharmaceutical applications .
Structural Comparison with Related Compounds
Understanding the position of 6-Chloro-3-methylpicolinonitrile within the broader family of substituted picolinonitriles provides valuable context for assessing its properties and potential applications.
Comparison with Structural Isomers
The following table compares 6-Chloro-3-methylpicolinonitrile with structurally related compounds found in the literature:
These structural variations, while subtle, can significantly impact chemical reactivity, biological activity, and physical properties. The position of substituents affects the electronic distribution within the molecule, potentially altering its interactions with biological targets.
Comparison with Other Picolinonitrile Derivatives
Other related compounds in the broader picolinonitrile family include:
-
3-Hydroxy-4-substituted Picolinonitriles: These compounds feature a hydroxyl group instead of a chlorine atom, which dramatically changes their reactivity profile .
-
Methyl 6-chloro-3-(trifluoromethyl)picolinate: This compound features an ester group instead of a nitrile, along with a trifluoromethyl substituent, which alters both physical properties and potential applications .
These structural relationships highlight the versatility of the picolinonitrile scaffold and its importance in medicinal chemistry.
Current Research Trends
Research involving picolinonitrile derivatives like 6-Chloro-3-methylpicolinonitrile continues to evolve, with several notable trends:
-
Medicinal Chemistry Applications: Exploration of structure-activity relationships to develop new drug candidates with improved efficacy and safety profiles.
-
Synthetic Methodology Development: Research into more efficient and selective methods for synthesizing specifically substituted picolinonitriles.
-
Interaction Studies: Investigation of how compounds like 6-Chloro-3-methylpicolinonitrile interact with biological targets and other chemical species.
These research directions highlight the ongoing importance of picolinonitrile derivatives in chemical research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume